molecular formula C44H30MgN4O B12508210 Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate

Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate

Cat. No.: B12508210
M. Wt: 655.0 g/mol
InChI Key: VTAVIQZTEKZUJO-UHFFFAOYSA-N
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Description

Historical Context and Significance in Coordination Chemistry

The exploration of magnesium-porphyrin systems originates from 19th-century advancements in inorganic chemistry and metallurgy. Sir Humphry Davy’s 1808 isolation of elemental magnesium via electrolysis of magnesia laid the groundwork for understanding its reactivity. By the mid-20th century, coordination chemists recognized magnesium’s ability to stabilize porphyrin ligands, mimicking biological metal centers. The synthesis of magnesium tetraphenylporphyrin (MgTPP) in the 1950s marked a pivotal milestone, enabling systematic studies of its electronic structure and ligand-binding behavior.

Early investigations into hydrated MgTPP derivatives emerged from attempts to replicate the aqueous coordination environments of chlorophyll. Nikolai Beketov’s 19th-century work on metal displacement reactions provided initial clues about magnesium’s preference for oxygen-containing ligands, later corroborated by infrared and X-ray studies of MgTPP hydrates. These efforts revealed that water molecules occupy axial positions on the magnesium center, forming a six-coordinate complex critical for stabilizing the porphyrin macrocycle under ambient conditions.

The development of the Dow process for magnesium extraction further facilitated large-scale production of magnesium salts, indirectly supporting porphyrin synthesis. By electrolyzing magnesium chloride brine, industrial methods provided high-purity Mg²⁺ precursors essential for synthesizing well-defined coordination complexes. Contemporary research leverages these historical advances to engineer MgTPP hydrates for applications ranging from solar energy harvesting to oxygen-sensitive catalysis.

Structural Relationship to Biological Metalloporphyrins

Magnesium tetraphenylporphyrin hydrate shares fundamental structural motifs with chlorophyll, the photosynthetic pigment central to plant biology. Both systems feature a magnesium ion chelated by four nitrogen atoms within a porphyrin ring, with axial ligands completing the coordination sphere. In chlorophyll, a phytol chain and water or methanol molecules occupy these axial sites, whereas synthetic MgTPP hydrates stabilize the metal center via one or more water molecules.

X-ray diffraction studies of MgTPP hydrates demonstrate a square-planar geometry around magnesium, with bond lengths (Mg–N: 2.05–2.08 Å) closely matching those observed in chlorophyll-protein complexes. The tetraphenylporphyrin ligand’s rigidity enforces a non-planar distortion (saddling) of the macrocycle, analogous to the conformationally strained chlorin ring in chlorophyll. This distortion modulates the complex’s redox potential and optical properties, enabling absorption maxima in the visible spectrum (λₐᵦₛ: 418 nm, 564 nm).

Table 1: Comparative Structural Features of MgTPP Hydrate and Chlorophyll-a

Property MgTPP Hydrate Chlorophyll-a
Central Metal Mg²⁺ Mg²⁺
Coordination Number 6 5–6
Axial Ligands H₂O H₂O/Phytol
Macrocycle Distortion Saddled (0.8 Å) Ruffled (1.2 Å)
λₐᵦₛ (Soret Band) 418 nm 430 nm

Hydration plays a critical role in stabilizing the MgTPP structure. Infrared spectroscopy reveals O–H stretching vibrations (ν₁: 3665 cm⁻¹, ν₃: 3372 cm⁻¹) indicative of hydrogen-bonded water molecules interacting with the porphyrin’s pyrrole nitrogen atoms. These interactions prevent magnesium dissociation and suppress aggregation, a phenomenon observed in anhydrous MgTPP derivatives. Such behavior parallels chlorophyll’s reliance on hydration within photosynthetic reaction centers to maintain exciton coupling efficiency.

Photochemical studies further underscore functional parallels. Under irradiation, MgTPP hydrate undergoes oxygen-dependent reactions analogous to chlorophyll’s role in photodynamic processes. Kinetic analyses reveal pseudo-first-order kinetics (half-life: 40–130 min) for the formation of MgTPP-O₂ adducts, with rate constants proportional to incident light intensity. This reactivity mirrors photosynthetic oxygen evolution mechanisms, underscoring the compound’s biomimetic potential.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C44H30MgN4O

Molecular Weight

655.0 g/mol

IUPAC Name

magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate

InChI

InChI=1S/C44H28N4.Mg.H2O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;1H2/q-2;+2;

InChI Key

VTAVIQZTEKZUJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Mg+2]

Origin of Product

United States

Preparation Methods

Metal Insertion into Freebase Porphyrin

This method dominates MgTPP·H₂O synthesis due to its efficiency and scalability. It involves inserting magnesium ions into pre-formed freebase tetraphenylporphyrin (H₂TPP) using magnesium halides or their derivatives.

Key Reagents and Conditions

Parameter Details
Magnesium Source MgI₂, MgBr₂, or MgBr₂·OEt₂ (ethereal complex)
Solvents Toluene, CH₂Cl₂, or CHCl₃ (noncoordinating solvents preferred)
Bases Triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,2,6,6-tetramethylpiperidine
Temperature Room temperature (20–25°C) or mild heating (up to 60°C)
Reaction Time <10 minutes for MgI₂; longer for MgBr₂ or MgBr₂·OEt₂
Mechanism
  • Coordination : Magnesium halides react with H₂TPP, displacing protons to form the Mg²⁺-porphyrin complex.
  • Ligand Exchange : Excess Mg²⁺ ions ensure complete metalation.
Optimized Protocols
  • MgI₂ in CH₂Cl₂ with DIPEA : MgI₂ reacts rapidly with H₂TPP in dichloromethane, yielding MgTPP·H₂O quantitatively within 10 minutes.
  • MgBr₂·OEt₂ in Toluene with TEA : Requires heating to 60°C for 10 minutes to achieve full conversion, particularly effective for sterically hindered porphyrins.

Purification

Crude products are purified via recrystallization (e.g., CHCl₃ layered with methanol) to remove unreacted Mg salts and byproducts.

Mechanochemical Synthesis

This emerging method bypasses traditional solvent-based approaches, aligning with green chemistry principles.

Procedure

  • Reagents : H₂TPP, MgI₂, and a grinding aid (e.g., silica).
  • Conditions : Ball milling under inert atmosphere for 1–2 hours.

Advantages

  • Solvent-Free : Eliminates waste and simplifies purification.
  • High Yield : Reported yields exceed 90% for MgTPP·H₂O.

Limitations

  • Scalability : Limited to small-scale applications due to equipment constraints.

Comparative Analysis of Methods

Parameter Metal Insertion (MgI₂) Metal Insertion (MgBr₂·OEt₂) Mechanochemical
Reaction Time 10 minutes 10 minutes (at 60°C) 1–2 hours
Yield Quantitative Quantitative >90%
Solvent Use Moderate Moderate None
Cost Moderate Moderate High (equipment)
Scalability High High Low

Chemical Reactions Analysis

Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized porphyrin derivatives, while reduction can yield reduced porphyrin species .

Scientific Research Applications

Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to coordinate with different metal ions. In biology, it plays a role in studying photosynthesis and cell respiration processes. In medicine, it is used in photodynamic therapy as a photosensitizer for treating certain types of cancer. Additionally, it has applications in the fabrication of solar cells and other electronic devices .

Mechanism of Action

The mechanism of action of Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate involves its ability to coordinate with metal ions and participate in electron transfer processes. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. The molecular targets and pathways involved include cellular membranes and various proteins associated with oxidative stress responses .

Comparison with Similar Compounds

Data Tables

Table 1: Fluorescence Properties of Selected Porphyrins

Compound Fluorescence Lifetime (ns) Emission Peaks (nm) Reference
Free-Base TPP 9.2 650, 710
Zn-TPP Aggregates 0.6–1.7 670–720
Mg-TPP Hydrate Data not reported Similar to TPP

Table 2: Catalytic Performance in ORR

Compound Onset Potential (V vs. RHE) Selectivity for H₂O (%) Reference
Fe-TPP/RGO-NH₂ 0.85 >90
Mn-TPP Hybrids Not studied

Biological Activity

Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate (commonly referred to as MgTPP) is a metalloporphyrin complex that has garnered significant attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a magnesium ion coordinated to a tetraphenylporphyrin ligand. The biological activity of MgTPP encompasses antifungal, antibacterial, and photodynamic therapeutic properties. This article explores the synthesis, characterization, and biological activities of MgTPP, supported by relevant case studies and research findings.

Synthesis

The synthesis of MgTPP typically involves the coordination of magnesium ions with tetraphenylporphyrin derivatives. Various methods have been reported for the preparation of this compound, including solvent evaporation techniques and the use of axial ligands to enhance stability and solubility.

Characterization Techniques

Characterization of MgTPP is conducted using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure.
  • Infrared (IR) Spectroscopy : Identifies functional groups within the compound.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Analyzes electronic transitions.
  • Fluorescence Spectroscopy : Assesses photophysical properties.
  • Single Crystal X-ray Diffraction : Offers detailed structural information.

Antifungal Activity

Recent studies have demonstrated that MgTPP exhibits significant antifungal activity against various Candida species. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 2.5 to 10 µg/mL against strains such as Candida albicans, Candida glabrata, and Candida tropicalis . The antifungal mechanism may involve disruption of fungal cell membranes or interference with metabolic pathways.

Antibacterial Activity

MgTPP has also been evaluated for its antibacterial properties. Research indicates that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanisms are still being investigated but may involve oxidative stress induction or membrane disruption.

Photodynamic Therapy

One of the most promising applications of MgTPP is in photodynamic therapy (PDT). This technique utilizes light-activated compounds to produce reactive oxygen species (ROS), which can selectively kill cancer cells. Studies have shown that upon irradiation, MgTPP generates singlet oxygen, leading to cytotoxic effects in various cancer cell lines .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, MgTPP was tested against clinical isolates of Candida species using a microdilution method. The results indicated a strong correlation between concentration and antifungal efficacy, with higher concentrations leading to increased inhibition rates .

Case Study 2: Photodynamic Therapeutic Applications

A study focused on the application of MgTPP in PDT for treating skin cancers demonstrated that patients receiving treatment showed significant tumor reduction after exposure to specific wavelengths of light . The study highlighted the safety profile and effectiveness of MgTPP as a photosensitizer.

Table 1: Antifungal Activity of MgTPP Against Various Candida Strains

Candida SpeciesMIC (µg/mL)
Candida albicans2.5
Candida glabrata5
Candida tropicalis10

Table 2: Summary of Biological Activities

Biological ActivityObservations
AntifungalEffective against multiple Candida species
AntibacterialInhibitory effects on Gram-positive and negative bacteria
Photodynamic TherapyInduces cytotoxicity in cancer cells upon light activation

Q & A

Basic Questions

Q. What are the optimized synthetic routes for Magnesium-Tetraphenylporphyrin (Mg-TPP) and its derivatives?

  • Methodology :

  • Adler-Longo Method : React pyrrole and benzaldehyde in refluxing propionic acid, yielding ~20-30% TPP, followed by metallation with Mg salts under inert conditions .
  • Microwave Synthesis : Reduces reaction time and improves yield (61%) using benzaldehyde and pyrrole under microwave irradiation with acid catalysis .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/hexane) and TLC (Rf ~0.3-0.5 in CHCl₃) are standard .

Q. How is the purity and structural integrity of Mg-TPP verified experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 8.8–8.9 ppm for β-pyrrole protons; δ -2.8 ppm for NH protons in free-base TPP) .
  • UV-Vis Spectroscopy : Soret band (~418 nm) and Q-bands (515, 550, 590, 645 nm) confirm π-π* transitions .
  • TLC/Column Chromatography : Monitor reaction progress and isolate pure fractions .

Q. What are the key challenges in metallating TPP with magnesium?

  • Critical Steps :

  • Use anhydrous Mg salts (e.g., MgBr₂) in dry solvents (THF, DMF) under inert atmosphere to prevent hydrolysis .
  • Monitor metallation via UV-Vis shifts (e.g., Soret band red-shift upon Mg insertion) .

Advanced Research Questions

Q. How do peripheral substituents influence the protonation kinetics and electronic properties of Mg-TPP derivatives?

  • Substituent Effects :

  • Electron-Withdrawing Groups (e.g., -SO₃H) : Increase solubility in aqueous media but slow protonation rates due to reduced basicity of pyrrole nitrogens .
  • Steric Effects (e.g., mesityl vs. phenyl) : Bulky substituents (e.g., TMesP) hinder protonation by ~10× compared to TPP .
    • Data Table :
PorphyrinSubstituentRelative Protonation Rate
TPPPhenyl1.0 (reference)
TMesPMesityl0.1
Sulfonated TPP-SO₃H0.5

Q. What is the mechanistic role of Mg-TPP in corrosion inhibition for magnesium alloys?

  • Application :

  • Mg-TPP forms a protective film on AZ91D alloy surfaces in 0.05 wt.% NaCl, achieving 84% inhibition efficiency at 5 ppm .
  • Mechanism involves adsorption via π-electrons and Mg²⁺ coordination, blocking corrosive ion penetration .

Q. How does axial ligand coordination modulate the catalytic activity of Mg-TPP in heterogeneous systems?

  • Case Study :

  • Axial coordination of Fe(III)-TPP on amine-functionalized reduced graphene oxide (RGO) enhances electron transfer in oxygen reduction reactions .
  • Computational studies (DFT) show ligand-induced charge redistribution, lowering activation barriers .

Q. What strategies improve the water solubility of Mg-TPP for biomedical applications?

  • Derivatization Methods :

  • Sulfonation : Treat TPP with chlorosulfonic acid to introduce -SO₃H groups, enabling sulfonamide conjugation .
  • PEGylation : Attach polyethylene glycol chains to meso-phenyl groups via Sonogashira coupling .

Q. How does fluorination alter the electronic structure and spectral properties of Mg-TPP?

  • Findings :

  • Fluorination at ortho-phenyl positions (Zn-TPP-2,6-F₂) red-shifts the Soret band by 12 nm due to electron-withdrawing effects .
  • Fluorescence quantum yields decrease with higher fluorination due to enhanced intersystem crossing .
    • Data Table :
DerivativeFluorine PositionsSoret Band (nm)ΦF
TPPNone4180.12
Zn-TPP-2,6-F₂Ortho4300.08
Octafluoro-TPPβ-pyrrole4250.05

Methodological Considerations

  • Contradiction Analysis :

    • Microwave synthesis achieves higher yields (61%) than Adler-Longo (~30%), but scalability and purity trade-offs require optimization.
    • Sulfonated TPP derivatives exhibit lower protonation rates than fluorinated analogs , necessitating tailored substituent selection for target applications.
  • Experimental Design :

    • For catalysis studies, combine X-ray crystallography and DFT calculations to correlate axial ligand geometry with activity .
    • In corrosion studies, use electrochemical impedance spectroscopy (EIS) to quantify film stability .

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